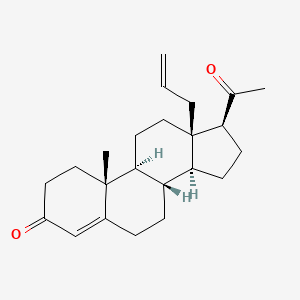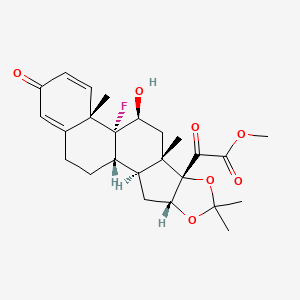
Sulfobacin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(13-methyl-tetradecanoyl)-capnine is a fatty amide.
Sulfobacin B is a natural product found in Chryseobacterium with data available.
Scientific Research Applications
Inhibition of DNA Polymerase and Anti-inflammatory Effects
Sulfobacin B, isolated from Chryseobacterium sp., functions as a von Willebrand factor receptor antagonist and a DNA polymerase (pol) α inhibitor. It selectively inhibits the activity of animal pol species, showing the strongest effect on pol λ. Sulfobacin B does not affect plant or prokaryotic pols, nor other DNA metabolic enzymes. Importantly, it exhibits anti-inflammatory properties, reducing 12-O-tetradecanoylphorbol-13-acetate-induced acute inflammation in mice and inhibiting tumor necrosis factor (TNF)-α production and the action of nuclear factor-κB induced by lipopolysaccharide (LPS) in mouse macrophages (Maeda et al., 2010).
Synthesis and Chemical Characterization
The synthesis of sulfobacin B has been a subject of research due to its biological activity. An efficient synthesis method utilizing asymmetric aldol reaction has been developed, providing a pathway for producing biologically active sulfonolipids like sulfobacin B (Shioiri & Irako, 2000).
Potential Anticancer Agent
Sulfobacin A, a compound closely related to sulfobacin B, has been identified from Chryseobacterium gleum and exhibited potential as an anticancer agent, particularly against human mammary adenocarcinoma cells. This suggests a possible avenue for sulfobacin B in cancer research (Chaudhari et al., 2009).
Environmental Impact and Microbial Interaction
The environmental presence of sulfonamides, including sulfobacin B, can influence microbial communities and potentially pose risks to human health. Their presence is primarily due to agricultural activities, and they have been associated with changes in microbial populations that could be hazardous (Baran et al., 2011).
properties
CAS RN |
170242-21-4 |
|---|---|
Molecular Formula |
C32H65NO5S |
Molecular Weight |
575.9 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-15-methyl-2-(13-methyltetradecanoylamino)hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C32H65NO5S/c1-28(2)23-19-15-11-7-5-9-13-17-21-25-31(34)30(27-39(36,37)38)33-32(35)26-22-18-14-10-6-8-12-16-20-24-29(3)4/h28-31,34H,5-27H2,1-4H3,(H,33,35)(H,36,37,38)/t30-,31+/m0/s1 |
InChI Key |
JICKJYGLSKDGIC-IOWSJCHKSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCC[C@H]([C@H](CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)NC(=O)CCCCCCCCCCCC(C)C)O |
synonyms |
3-hydroxy-15-methyl-2-(13-methyltetradecanamido)hexadecanesulfonic acid sulfobacin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
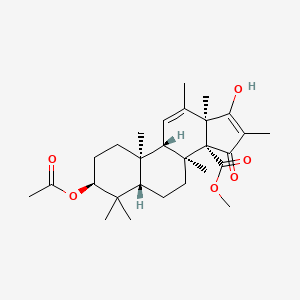
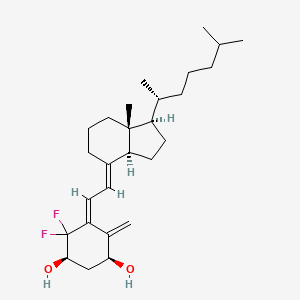



![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)
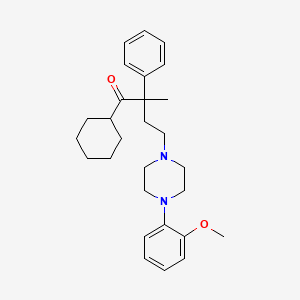
![[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1243811.png)
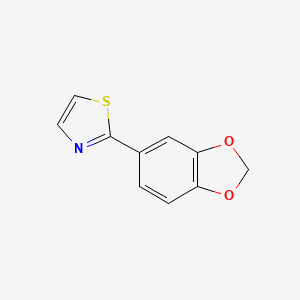
![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)
